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Compound of Interest

Compound Name: Talabostat mesylate

Cat. No.: B1681215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Talabostat
mesylate and pembrolizumab in the context of cancer therapy. By objectively comparing their

combined performance with existing alternatives and presenting supporting experimental data,

this document serves as a valuable resource for researchers and professionals in the field of

drug development.

Executive Summary
The combination of Talabostat mesylate, a dipeptidyl peptidase (DPP) inhibitor, and

pembrolizumab, a programmed death receptor-1 (PD-1) inhibitor, has shown promise in

oncology. Preclinical models suggest a synergistic anti-tumor effect by modulating the tumor

microenvironment and enhancing anti-tumor immunity. A Phase 2 clinical trial (NCT04171219)

has evaluated this combination in patients with advanced solid tumors, demonstrating a

manageable safety profile and signs of clinical activity. This guide will delve into the

mechanistic rationale, preclinical evidence, clinical data, and experimental protocols associated

with this combination therapy.

Mechanism of Action: A Two-Pronged Attack on
Cancer
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The synergistic effect of Talabostat mesylate and pembrolizumab stems from their distinct yet

complementary mechanisms of action that target different aspects of the cancer-immunity

cycle.

Talabostat Mesylate: Remodeling the Tumor Microenvironment

Talabostat mesylate is an inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8,

DPP9, and Fibroblast Activation Protein (FAP).[1][2] Its anti-tumor activity is primarily attributed

to:

Immune Stimulation: By inhibiting DPP8 and DPP9, Talabostat induces the production of

proinflammatory cytokines and chemokines.[1][2] This leads to the recruitment and activation

of various immune cells, including T-cells and natural killer (NK) cells, into the tumor

microenvironment, effectively turning "cold" tumors "hot".[1][3]

Stromal Disruption: Inhibition of FAP, which is often overexpressed on cancer-associated

fibroblasts (CAFs), disrupts the tumor stroma.[1][2] This can alleviate the physical barrier that

prevents immune cell infiltration and may also modulate the immunosuppressive signals

produced by CAFs.

Pembrolizumab: Unleashing the Immune System

Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T-cells.

Its mechanism is well-established:

Restoration of T-cell Activity: Tumor cells often express PD-L1 and PD-L2, ligands that bind

to the PD-1 receptor on T-cells, leading to T-cell exhaustion and immune evasion.

Pembrolizumab blocks this interaction, thereby restoring the cytotoxic function of T-cells and

enabling them to recognize and attack cancer cells.

Synergistic Interaction:

The combination of Talabostat and pembrolizumab creates a powerful synergy. Talabostat

remodels the tumor microenvironment, making it more susceptible to an immune attack by

increasing immune cell infiltration. Pembrolizumab then ensures that these infiltrating T-cells

are fully active and capable of eliminating tumor cells.
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Preclinical Evidence of Synergy
Preclinical studies have provided the foundational evidence for the synergistic anti-tumor

activity of Talabostat mesylate (also referred to as BXCL701) and anti-PD-1 therapy.

In preclinical xenograft models, the combination of BXCL701 and an anti-PD-1 monoclonal

antibody resulted in a significant reduction in tumor growth.[1][2] This anti-tumor effect was

accompanied by a notable increase in the infiltration of CD4+ and CD8+ T-cells, as well as NK

cells, within the tumor.[1][2] Furthermore, in a Lewis Lung Carcinoma model, Talabostat was

shown to augment the effectiveness of anti-PD-1 therapy by improving T-cell infiltration and

reversing the immunosuppressive tumor microenvironment. These findings suggest that

Talabostat can convert immunologically "cold" tumors into "hot" tumors that are more

responsive to checkpoint inhibition.

Clinical Evaluation: Phase 2 Basket Study
(NCT04171219)
A Phase 2 open-label basket trial was conducted to assess the anti-tumor activity and safety of

combining Talabostat mesylate with pembrolizumab in patients with advanced solid cancers.

[4]

Patient Population and Treatment Protocol
The study enrolled 31 patients with various advanced solid tumors.[4] The treatment regimen

consisted of:

Talabostat mesylate: Administered orally twice daily (BID) on days 1-14 of a 21-day cycle.

Pembrolizumab: Administered intravenously over 30 minutes on day 1 of each 21-day cycle.

Cycles were repeated every 21 days until disease progression or unacceptable toxicity.

Efficacy Results
The combination therapy demonstrated limited but notable anti-tumor activity in this heavily

pre-treated patient population.
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Efficacy Endpoint Result

Disease Control Rate 47%[4]

Best Overall Response

Stable disease in 9 of 19 evaluable patients;

one unconfirmed partial response in a patient

with endometrial cancer.[4]

Median Progression-Free Survival 2.7 months[4]

Median Overall Survival 20.5 months[4]

Safety and Tolerability
The combination of Talabostat and pembrolizumab was found to be safe with predictable

adverse events.[4]

Adverse Event Incidence

Hypotension 22.6%[4]

Fatigue 9.7%[4]

Diarrhea 6.5%[4]

Rash 6.5%[4]

Thrombocytopenia 6.5%[4]

Vomiting 6.5%[4]

Syncope 6.5%[4]

One patient experienced grade 4 hypotension, which was considered a dose-limiting toxicity.[4]

Experimental Protocols
Phase 2 Clinical Trial (NCT04171219) Protocol

Study Design: Open-label, single-arm, basket trial.
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Inclusion Criteria: Patients with advanced solid tumors who had progressed on standard

therapies.

Treatment:

Talabostat mesylate: Oral administration, twice daily, days 1-14.

Pembrolizumab: Intravenous infusion, day 1.

Cycle Length: 21 days.

Primary Objective: To assess the anti-tumor activity (response rate).

Secondary Objectives: To evaluate safety, progression-free survival, and overall survival.

Response Assessment: Tumor responses were evaluated using Response Evaluation

Criteria in Solid Tumors (RECIST) v1.1 and immune RECIST (iRECIST).

Visualizing the Synergy: Signaling Pathways and
Experimental Workflow
To better understand the complex interactions, the following diagrams illustrate the signaling

pathways and the clinical trial workflow.
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Caption: Synergistic mechanism of Talabostat and Pembrolizumab.
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Caption: Phase 2 Clinical Trial Workflow (NCT04171219).

Conclusion
The combination of Talabostat mesylate and pembrolizumab represents a rational and

promising strategy in cancer immunotherapy. By targeting both the tumor microenvironment

and the critical immune checkpoint of PD-1, this combination has the potential to overcome
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resistance to single-agent immunotherapy. While the initial clinical data shows a manageable

safety profile and modest efficacy in a broad population of patients with advanced solid tumors,

further investigation is warranted to identify specific tumor types and patient populations that

may derive the most significant benefit from this synergistic combination. The preclinical

evidence strongly supports the underlying mechanism, paving the way for future studies to

optimize this therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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